molecular formula C21H31N3O3 B3853743 1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol

1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B3853743
M. Wt: 373.5 g/mol
InChI Key: POAMAMYTFNJXGG-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the pyridin-4-ylmethylamine intermediate: This involves the reaction of pyridine with formaldehyde and a suitable amine.

    Methoxylation: Introduction of the methoxy group to the aromatic ring.

    Coupling reactions: The final step involves coupling the intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential therapeutic properties and as a precursor for drug development.

    Biological Research: The compound is used in studies involving enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[(4-methoxyphenylimino)methyl]phenol: This compound shares structural similarities but differs in its functional groups.

    Phenylboronic pinacol esters: These compounds have similar applications in drug design but differ in stability and reactivity.

Uniqueness

1-(Diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(diethylamino)-3-[2-methoxy-4-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-4-24(5-2)15-19(25)16-27-20-7-6-18(12-21(20)26-3)14-23-13-17-8-10-22-11-9-17/h6-12,19,23,25H,4-5,13-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAMAMYTFNJXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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